molecular formula C24H29N5O3 B13419459 N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester

Cat. No.: B13419459
M. Wt: 435.5 g/mol
InChI Key: NGRPCUROBNPQAA-UHFFFAOYSA-N
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Description

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester is a complex organic compound that features a unique imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester typically involves multi-step organic reactions. One common method involves the formation of the imidazo[1,2-a]pyridine core through a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . This reaction is known for its mild conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties.

    Cyclohexylamine derivatives: Compounds with a cyclohexylamine moiety that may have comparable biological activities.

Uniqueness

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[[8-[(4-aminocyclohexyl)carbamoyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]amino]acetate

InChI

InChI=1S/C24H29N5O3/c1-15-6-3-4-7-18(15)21-23(26-14-20(30)32-2)29-13-5-8-19(22(29)28-21)24(31)27-17-11-9-16(25)10-12-17/h3-8,13,16-17,26H,9-12,14,25H2,1-2H3,(H,27,31)

InChI Key

NGRPCUROBNPQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=C(C3=N2)C(=O)NC4CCC(CC4)N)NCC(=O)OC

Origin of Product

United States

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